Unii-3LM5SX2N4X
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Overview
Description
Unii-3LM5SX2N4X, also known as INO-4995, is a synthetic analog of the intracellular signaling molecule D-myo-inositol 3,4,5,6-tetrakisphosphate. This compound is being investigated for its potential therapeutic applications, particularly in the treatment of cystic fibrosis. It is a small molecule with a complex structure that includes multiple phosphate groups and ester linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-3LM5SX2N4X involves multiple steps, starting with the protection of hydroxyl groups on the inositol ring, followed by phosphorylation and esterification reactions. The reaction conditions typically require the use of protecting groups such as acetyl or benzyl groups to prevent unwanted side reactions. The phosphorylation is carried out using reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled conditions to ensure selective phosphorylation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would include steps for purification, such as crystallization or chromatography, to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Unii-3LM5SX2N4X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the phosphate groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the ester linkages, leading to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol polyphosphate derivatives, while reduction could produce dephosphorylated analogs .
Scientific Research Applications
Unii-3LM5SX2N4X has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of inositol phosphates in various chemical reactions.
Biology: The compound is investigated for its role in cellular signaling pathways, particularly those involving calcium ion channels.
Medicine: this compound is being explored as a potential therapeutic agent for cystic fibrosis due to its ability to regulate airway secretory and absorptive processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
Unii-3LM5SX2N4X exerts its effects by mimicking the action of natural inositol phosphates. It regulates airway secretory and absorptive processes by inhibiting sodium and fluid absorption in cystic fibrosis human nasal epithelia. The compound interacts with specific molecular targets, including ion channels and transporters, to modulate their activity and restore normal cellular function .
Comparison with Similar Compounds
Similar Compounds
D-myo-inositol 3,4,5,6-tetrakisphosphate: The natural analog of Unii-3LM5SX2N4X, involved in various cellular signaling pathways.
Inositol hexakisphosphate: Another inositol phosphate with multiple biological roles, including regulation of cellular processes and signal transduction
Uniqueness
This compound is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to natural inositol phosphates. These modifications allow it to be used as a therapeutic agent with specific targeting capabilities, making it a promising candidate for treating diseases like cystic fibrosis .
Properties
CAS No. |
868171-91-9 |
---|---|
Molecular Formula |
C50H86O35P4 |
Molecular Weight |
1371.1 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,5S,6R)-2,3,4,5-tetrakis[bis(propanoyloxymethoxy)phosphoryloxy]-6-octoxycyclohexyl] butanoate |
InChI |
InChI=1S/C50H86O35P4/c1-11-21-22-23-24-25-27-64-45-46(81-44(59)26-12-2)48(83-87(61,75-30-67-38(53)15-5)76-31-68-39(54)16-6)50(85-89(63,79-34-71-42(57)19-9)80-35-72-43(58)20-10)49(84-88(62,77-32-69-40(55)17-7)78-33-70-41(56)18-8)47(45)82-86(60,73-28-65-36(51)13-3)74-29-66-37(52)14-4/h45-50H,11-35H2,1-10H3/t45-,46+,47+,48+,49-,50-/m1/s1 |
InChI Key |
SVJGGWZOTSJMCQ-RMTIMQEASA-N |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(C1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Origin of Product |
United States |
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